2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-trimethoxysilylethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO5SSi/c1-15-19(16-2,17-3)9-8-10-4-6-11(7-5-10)18(12,13)14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIDSUMRGUILGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)Cl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370006 | |

| Record name | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126519-89-9 | |

| Record name | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: A Bifunctional Reagent for Advanced Surface Engineering

This guide provides a comprehensive technical overview of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane, a versatile bifunctional molecule pivotal for creating covalently-bound, functionalized surfaces. We will delve into its unique molecular structure, the distinct reactivity of its two terminal groups, and a validated protocol for its application in surface modification, offering insights grounded in established chemical principles.

Core Concept: A Molecular Bridge for Surface Functionalization

This compound (CAS No. 126519-89-9) is best understood as a molecular linker.[1][2][3] Its power lies in its dual-ended, reactive nature, enabling it to form a stable bridge between inorganic substrates and a wide array of organic or biological molecules.

The molecule consists of three key components:

-

An ethylphenyl spacer that provides a stable, rigid backbone.

-

A trimethoxysilane group at one end, which serves as the anchor to hydroxyl-bearing surfaces like silica, glass, and metal oxides.

-

A chlorosulfonyl group at the other end, a highly reactive moiety that can be readily derivatized.

This architecture allows for a two-step functionalization process: first, the silane end immobilizes the molecule onto a substrate, and second, the sulfonyl chloride end acts as a versatile chemical handle for subsequent reactions.

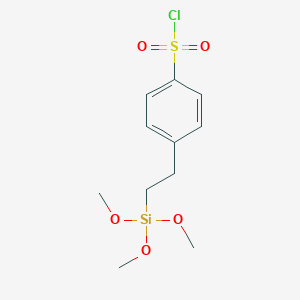

Caption: Molecular structure of this compound.

Physicochemical Properties and Handling

This reagent is typically supplied as a 50% solution in a solvent like methylene chloride or toluene.[4][5] It is a moisture-sensitive liquid that reacts with water, liberating hydrogen chloride gas.[4] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry, well-ventilated area.[6]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇ClO₅SSi | [1][7] |

| Molecular Weight | 324.85 g/mol | [1][2][7] |

| Appearance | Straw to amber liquid | [4] |

| Density | ~1.3 g/cm³ | [1] |

| Boiling Point | >40°C (initial, solvent dependent) | [1] |

| Hydrolytic Sensitivity | Reacts with water and moisture | [1][4] |

The Chemistry of Surface Immobilization: The Silane Anchor

The trimethoxysilane moiety is the key to surface binding. The mechanism is a well-established, two-stage process involving hydrolysis followed by condensation.

Stage 1: Hydrolysis The three methoxy groups (-OCH₃) on the silicon atom are labile in the presence of trace water. They hydrolyze to form reactive silanol groups (-Si-OH). This step is critical; an insufficient amount of water will result in incomplete hydrolysis, while excess water can lead to premature self-condensation and polymerization of the silane in solution, reducing its efficacy.

Stage 2: Condensation The newly formed silanol groups readily condense with hydroxyl groups (-OH) present on the surface of inorganic substrates (e.g., Si-OH on a silica wafer). This reaction forms a stable, covalent silicon-oxygen-substrate bond (e.g., Si-O-Si). Additionally, lateral condensation between adjacent silanol groups can occur, creating a cross-linked, robust monolayer on the surface.

Caption: The two-stage process of silane coupling to a hydroxylated surface.

The Reactive Handle: The Chlorosulfonyl Group

Once the molecule is anchored to the surface, the chlorosulfonyl group (-SO₂Cl) serves as a highly versatile electrophilic site for further functionalization. It reacts readily with a wide range of nucleophiles, making it a powerful tool for attaching other molecules.

The most common and field-proven application is its reaction with primary amines (-NH₂) to form stable sulfonamide linkages (-SO₂-NH-). This reaction is efficient and proceeds under mild conditions, making it ideal for immobilizing sensitive biomolecules like proteins, peptides, or DNA, as well as synthetic polymers or small organic molecules containing amine groups.

This reactivity is central to its use as an initiator for surface-initiated atom transfer radical polymerization (ATRP), a key technique in advanced materials science.[2]

Validated Protocol: Surface Modification of Silica Wafers

This protocol provides a self-validating system for creating a functionalized surface ready for subsequent coupling reactions. The causality for each step is explained to ensure reproducibility and success.

Objective: To immobilize this compound on a silicon wafer to create a reactive surface.

Materials:

-

Silicon wafers (or glass slides)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

-

Anhydrous Toluene

-

This compound solution

-

Nitrogen or Argon gas source

-

Sonicator bath

-

Oven capable of 120°C

Methodology:

Step 1: Substrate Hydroxylation (Surface Activation)

-

Procedure: Immerse silicon wafers in Piranha solution for 30 minutes. Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Causality: Piranha solution is a powerful oxidizing agent that removes all organic residues and, critically, hydroxylates the surface, creating a dense layer of Si-OH groups. These groups are the essential attachment points for the silane.

Step 2: Silanization

-

Procedure: In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. Immerse the activated, dry wafers in this solution for 2-4 hours at room temperature.

-

Causality: Anhydrous solvent is crucial to prevent premature polymerization of the silane in the bulk solution. The reaction time allows for the hydrolysis and condensation reactions to occur at the substrate interface, forming a self-assembled monolayer.

Step 3: Rinsing and Curing

-

Procedure: Remove the wafers from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. Sonication in toluene for 2-3 minutes can aid in this cleaning step. Finally, cure the wafers in an oven at 110-120°C for 1 hour.

-

Causality: Rinsing ensures that only covalently bound molecules remain. The curing step drives the condensation reaction to completion, removing residual water and promoting cross-linking between adjacent silane molecules, resulting in a more stable and robust surface layer.

Step 4: Surface Validation

-

Procedure: The success of the coating can be validated by contact angle goniometry. The newly functionalized surface should exhibit a different contact angle compared to the initial hydrophilic, hydroxylated surface.

-

Causality: The organic phenyl ring and ethyl groups alter the surface energy, which is directly measured by the water contact angle. A change in this angle provides quantitative proof of successful surface modification.

Safety and Handling

This compound is a hazardous chemical that causes severe skin burns and serious eye damage.[4][7] It is also suspected of causing cancer.[5][7][8]

-

Handling: Always handle in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and protective clothing.[4][6]

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere, away from heat and moisture.[4][6]

-

Incompatibilities: Avoid contact with water, alcohols, amines, and strong oxidizing agents.[4][5][6]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[4][6] If swallowed, rinse mouth but do NOT induce vomiting and call a physician immediately.[4]

References

-

Gelest, Inc. (2015). This compound, 50% in methylene chloride - Safety Data Sheet. [Link]

-

Amazon S3. (n.d.). SIC2417.4 - this compound, 50% in toluene - Safety Data Sheet. [Link]

-

Oakwood Chemical. (n.d.). This compound, 50% solution in dichloromethane - Safety Data Sheet. [Link]

-

PubChem. (n.d.). This compound, 50% in methylene chloride. [Link]

-

Chemsrc. (2025). CAS#:79793-00-3 | this compound. [Link]

-

Gelest, Inc. (n.d.). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene. [Link]

-

Labmal. (n.d.). This compound, 50% solution in dichloromethane. [Link]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]

Sources

- 1. 2-(4-CHLOROSULPHONYLPHENYL)ETHYLTRIMETHOXYSILANE50% IN METHYLENE CHLORIDE | 126519-89-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. labware-shop.com [labware-shop.com]

- 4. gelest.com [gelest.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 50% in methylene chloride | C11H17ClO5SSi | CID 2733807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 50% solution in dichloromethane 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is a bifunctional organosilane of significant interest in materials science, surface chemistry, and as a versatile reagent in organic synthesis. Its unique structure, featuring a reactive chlorosulfonyl group and a hydrolyzable trimethoxysilyl moiety, allows for the covalent linkage of organic and inorganic materials. This property makes it an invaluable tool for surface modification, the preparation of functionalized polymers, and the development of novel composite materials. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles and offering practical, step-by-step protocols for its preparation.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. Three primary synthetic routes are discussed herein:

-

Route A: Chlorosulfonation of 2-Phenylethyltrimethoxysilane. This is a direct approach where the chlorosulfonyl group is introduced onto a pre-existing arylsilane.

-

Route B: Hydrosilylation of 4-Vinylbenzenesulfonyl Chloride. This route involves the formation of the silicon-carbon bond as a key step.

-

Route C: Methoxylation of 2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane. This pathway is particularly relevant given the commercial availability of the trichlorosilyl precursor.

Each of these routes will be explored in detail, including reaction mechanisms, experimental protocols, and a discussion of their respective advantages and disadvantages.

Route A: Chlorosulfonation of 2-Phenylethyltrimethoxysilane

This route is conceptually straightforward, involving the electrophilic aromatic substitution of 2-phenylethyltrimethoxysilane with a suitable chlorosulfonating agent, typically chlorosulfonic acid.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile, attacking the electron-rich benzene ring of 2-phenylethyltrimethoxysilane. The ethyltrimethoxysilyl group is an ortho-, para-director, and due to steric hindrance from the ethylsilyl moiety, the substitution occurs predominantly at the para position.

Figure 1: Simplified reaction mechanism for the chlorosulfonation of 2-phenylethyltrimethoxysilane.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Phenylethyltrimethoxysilane | 226.38 | 22.6 g | 0.1 | --- |

| Chlorosulfonic Acid | 116.52 | 46.6 g (26.8 mL) | 0.4 | 4 equivalents |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | --- | Solvent |

| Crushed Ice | --- | 500 g | --- | For quenching |

| Saturated Sodium Bicarbonate Solution | --- | As needed | --- | For neutralization |

| Anhydrous Magnesium Sulfate | --- | As needed | --- | For drying |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylethyltrimethoxysilane (22.6 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (46.6 g, 0.4 mol) dropwise to the stirred solution over a period of 1 hour, maintaining the internal temperature below 5 °C. A significant amount of HCl gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 100 mL) and saturated sodium bicarbonate solution (until effervescence ceases). Finally, wash with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Advantages and Disadvantages

-

Advantages: This is a direct route that can be performed in a single step.

-

Disadvantages: The use of a large excess of highly corrosive and reactive chlorosulfonic acid requires stringent safety precautions. The reaction may also produce isomeric impurities that can be difficult to separate.

Route B: Hydrosilylation of 4-Vinylbenzenesulfonyl Chloride

This approach involves the platinum-catalyzed addition of a hydrosilane to an olefin. It offers a high degree of regioselectivity, typically yielding the anti-Markovnikov product.

Reaction Mechanism

The hydrosilylation reaction is generally believed to proceed via the Chalk-Harrod mechanism. The platinum catalyst undergoes oxidative addition with the hydrosilane, followed by coordination of the alkene. Migratory insertion of the alkene into the platinum-hydride bond and subsequent reductive elimination yields the final product and regenerates the catalyst.

Figure 2: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Vinylbenzenesulfonyl Chloride | 202.66 | 20.3 g | 0.1 | --- |

| Trimethoxysilane | 122.22 | 13.4 g (14.9 mL) | 0.11 | 1.1 equivalents |

| Karstedt's Catalyst | --- | 10-20 ppm | --- | Platinum catalyst |

| Toluene (anhydrous) | 92.14 | 150 mL | --- | Solvent |

Procedure:

-

Reaction Setup: To a 250 mL oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-vinylbenzenesulfonyl chloride (20.3 g, 0.1 mol) and 100 mL of anhydrous toluene.

-

Catalyst Addition: Add Karstedt's catalyst (10-20 ppm relative to the silane) to the solution.

-

Addition of Hydrosilane: Heat the mixture to 60-70 °C and add trimethoxysilane (13.4 g, 0.11 mol) dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at 70 °C for 6-8 hours, monitoring the reaction progress by GC or TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Advantages and Disadvantages

-

Advantages: This method offers high regioselectivity and is generally high-yielding. The use of a catalytic amount of platinum makes it more atom-economical than Route A.

-

Disadvantages: The starting material, 4-vinylbenzenesulfonyl chloride, may not be readily available. Platinum catalysts can be expensive.

Route C: Methoxylation of 2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane

This route is highly practical due to the commercial availability of the trichlorosilyl precursor. The conversion of a trichlorosilyl group to a trimethoxysilyl group is a standard transformation in organosilicon chemistry.

Reaction Mechanism

The methoxylation reaction is a nucleophilic substitution at the silicon center. Methanol reacts with the highly electrophilic Si-Cl bonds, displacing chloride ions to form Si-OMe bonds. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Figure 3: Overall transformation for the methoxylation of a trichlorosilyl group.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane | 338.07 | 33.8 g | 0.1 | --- |

| Anhydrous Methanol | 32.04 | 12.8 g (16.2 mL) | 0.4 | 4 equivalents |

| Anhydrous Triethylamine | 101.19 | 33.4 g (46.0 mL) | 0.33 | 3.3 equivalents |

| Anhydrous Hexane | 86.18 | 200 mL | --- | Solvent |

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(4-chlorosulfonylphenyl)ethyltrichlorosilane (33.8 g, 0.1 mol) in 150 mL of anhydrous hexane.

-

Addition of Methanol and Base: In the dropping funnel, prepare a solution of anhydrous methanol (12.8 g, 0.4 mol) and anhydrous triethylamine (33.4 g, 0.33 mol) in 50 mL of anhydrous hexane. Add this solution dropwise to the stirred trichlorosilane solution at room temperature over 1 hour. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with anhydrous hexane (2 x 50 mL).

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Advantages and Disadvantages

-

Advantages: This route utilizes a commercially available starting material, making it highly accessible. The reaction conditions are generally mild.

Safety Considerations

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat).

-

Hydrosilanes such as trimethoxysilane are flammable and can be moisture-sensitive. They should be handled under an inert atmosphere.

-

Trichlorosilanes are highly moisture-sensitive and corrosive. They react with water to release HCl gas. All equipment must be thoroughly dried before use.

Characterization

The final product, this compound, can be characterized by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (S=O, Si-O-C).

-

Mass Spectrometry: To determine the molecular weight.

Conclusion

The synthesis of this compound can be successfully achieved through several synthetic pathways. The choice of the most suitable route will be dictated by factors such as the availability of starting materials, scalability, and safety considerations. The protocols provided in this guide offer a solid foundation for the laboratory-scale preparation of this valuable bifunctional organosilane. As with any chemical synthesis, careful planning, adherence to safety protocols, and thorough characterization of the final product are paramount.

References

- Gelest, Inc. Safety Data Sheet for 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE.

- General information on chlorosulfonation reactions can be found in advanced organic chemistry textbooks.

- For principles of hydrosilylation, refer to comprehensive reviews on the topic, such as those published by the American Chemical Society or the Royal Society of Chemistry.

- Patents related to the synthesis of functionalized organosilanes may provide additional experimental details.

physical and chemical properties of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

This guide provides a comprehensive technical overview of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane, a bifunctional organosilane of significant interest in materials science, surface chemistry, and bioconjugation. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and application methodologies of this versatile compound.

Introduction

This compound (CAS No. 126519-89-9) is a unique chemical intermediate distinguished by its two reactive termini: a trimethoxysilane group and a chlorosulfonyl group.[1][2] This dual functionality allows it to act as a molecular bridge, covalently linking inorganic substrates (e.g., glass, silica, metal oxides) to a wide array of organic molecules, polymers, and biomolecules. The trimethoxysilane moiety provides a mechanism for robust attachment to hydroxyl-bearing surfaces, while the chlorosulfonyl group serves as a reactive handle for subsequent chemical modifications. An alternative name for this compound is 4-(2-trimethoxysilylethyl)benzenesulfonyl Chloride.[1]

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 126519-89-9 | [1][3][4] |

| Molecular Formula | C₁₁H₁₇ClO₅SSi | [1][3][5] |

| Molecular Weight | 324.85 g/mol | [1][5][6] |

| Appearance | Clear yellow to light brown liquid | [3] |

| Boiling Point | >40°C/760mmHg[7] | |

| Density | 1.3 g/cm³ | [7] |

| Flash Point | 4°C (39°F) | [7] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [7] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [7] |

Reactivity and Mechanistic Pathways

The utility of this compound stems from the distinct reactivity of its two functional groups.

The Trimethoxysilane Group: Surface Anchoring

The trimethoxysilane group is the anchor, enabling the molecule to bind to inorganic surfaces. This process occurs in two principal steps:

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH).

-

Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds.

Caption: Hydrolysis and condensation of the trimethoxysilane group.

The Chlorosulfonyl Group: Molecular Coupling

The chlorosulfonyl (-SO₂Cl) group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of functional groups. This allows for the covalent attachment of organic molecules.

-

Reaction with Amines: Primary and secondary amines react to form stable sulfonamides.

-

Reaction with Alcohols: Alcohols react to form sulfonate esters.

Caption: Reactivity of the chlorosulfonyl group with nucleophiles.

Key Applications and Methodologies

The bifunctional nature of this silane makes it a valuable tool in a range of applications.

Surface-Initiated Atom Transfer Radical Polymerization (ATRP)

This compound is a key reagent for surface-initiated ATRP.[1] The immobilized silane acts as an initiator, allowing for the "grafting from" of polymer chains from a substrate, creating a dense polymer brush with controlled thickness and composition.

Protocol for Surface Modification and Immobilization

The following is a generalized protocol for the modification of a silica-based substrate:

-

Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slide, silica nanoparticles) with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).

-

Silanization:

-

Prepare a 1-5% (v/v) solution of this compound in an anhydrous organic solvent (e.g., toluene).

-

Immerse the cleaned substrate in the silane solution and incubate for 1-2 hours at room temperature under an inert atmosphere.

-

Rinse the substrate thoroughly with the solvent to remove any unbound silane.

-

Cure the substrate at 110-120°C for 30-60 minutes to promote covalent bond formation.

-

-

Molecule Immobilization:

-

Prepare a solution of the molecule to be immobilized (e.g., a primary amine-containing protein) in a suitable buffer.

-

Immerse the silanized substrate in the solution and incubate for a specified time to allow for the reaction with the chlorosulfonyl groups.

-

Rinse the substrate extensively to remove non-covalently bound molecules.

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as a dangerous good for transport.[1] It causes severe skin burns and eye damage and is suspected of causing cancer.[2] The compound is moisture-sensitive and reacts with water and moisture in the air, liberating hydrogen chloride gas.

-

Precautions: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[2][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and protective clothing.[2][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, open flames, and sparks.[2][9] It should be stored under an inert atmosphere (e.g., nitrogen or argon).[7][8]

-

Incompatible Materials: Avoid contact with alcohols, amines, oxidizing agents, moisture, and water.[2][9]

Conclusion

This compound is a powerful and versatile bifunctional reagent that enables the covalent linkage of organic and biological molecules to inorganic surfaces. Its distinct trimethoxysilane and chlorosulfonyl functionalities provide a robust platform for a wide range of applications, from surface engineering and polymer science to diagnostics and medical device development.[10][11] A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful and safe utilization in research and development.

References

-

Gelest, Inc. (2015, January 23). SAFETY DATA SHEET: this compound, 50% in methylene chloride. Retrieved from [Link]

-

Chemsrc. (2025, August 26). CAS#:126519-89-9 | 2-(4-CHLOROSULPHONYLPHENYL)ETHYLTRIMETHOXYSILANE50 IN METHYLENE CHLORIDE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). SAFETY DATA SHEET: this compound, 50% in toluene. Retrieved from [Link]

-

PubChem. (n.d.). This compound, 50% in methylene chloride. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in methylene chloride. Retrieved from [Link]

-

Labware E-shop. (n.d.). This compound, 50% solution in dichloromethane. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. gelest.com [gelest.com]

- 3. 337470050 [thermofisher.com]

- 4. This compound, 50% solution in dichloromethane 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound, 50% in methylene chloride | C11H17ClO5SSi | CID 2733807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:126519-89-9 | 2-(4-CHLOROSULPHONYLPHENYL)ETHYLTRIMETHOXYSILANE50 IN METHYLENE CHLORIDE | Chemsrc [chemsrc.com]

- 7. 2-(4-CHLOROSULPHONYLPHENYL)ETHYLTRIMETHOXYSILANE50% IN METHYLENE CHLORIDE | 126519-89-9 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene | [gelest.com]

- 11. 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in methylene chloride | [gelest.com]

A Technical Guide to 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane for Advanced Research Applications

For Immediate Release

This technical guide provides an in-depth overview of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane, a bifunctional organosilane crucial for advanced material science and biomedical applications. Tailored for researchers, scientists, and drug development professionals, this document details the compound's fundamental properties, applications, and handling protocols to ensure both safety and experimental success.

Core Compound Identification and Properties

This compound is a versatile reagent characterized by two primary reactive sites: a trimethoxysilyl group and a chlorosulfonylphenyl group. This dual functionality allows it to act as a powerful coupling agent, bridging inorganic substrates and organic molecules.

Molecular Structure and Weight

The fundamental chemical identity of this compound is critical for stoichiometric calculations in synthesis and surface modification protocols.

Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols. The compound is typically supplied as a 50% solution in methylene chloride.[1][2][4][5][6][7]

| Property | Value | Source |

| Appearance | Straw to amber liquid | [7] |

| Odor | Acrid | [7] |

| Density | ~1.3 g/cm³ (solution) | [7][8] |

| Boiling Point | >40.0°C (initial, as solution with methylene chloride) | [2][7] |

| Freezing Point | < 0 °C | [7] |

| Solubility | Insoluble in water; reacts with water | [2][7] |

Key Applications in Scientific Research

The unique bifunctional nature of this compound makes it an invaluable tool in several research domains, primarily in surface modification and chromatography.

Surface Modification and Self-Assembled Monolayers (SAMs)

The trimethoxysilyl group readily hydrolyzes in the presence of trace moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, glass, and metal oxides, forming a stable, covalent Si-O-Si bond. This process anchors the molecule to the surface.

The terminal chlorosulfonyl group (-SO2Cl) is a highly reactive moiety that can undergo nucleophilic substitution with a wide range of functional groups, including amines, alcohols, and thiols. This allows for the subsequent attachment of various organic molecules, polymers, or biomolecules to the modified surface. This is a foundational technique for creating functionalized surfaces for applications such as biosensors, specialized coatings, and platforms for surface-initiated polymerization.[3]

Workflow for Surface Functionalization

The following diagram illustrates the two-stage process of using this compound to functionalize a hydroxylated substrate.

Caption: Workflow for substrate functionalization using the silane coupling agent.

Preparation of Stationary Phases for Chromatography

Chromatography is a fundamental technique for the separation, identification, and purification of mixtures.[9][10] The performance of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), heavily relies on the chemical nature of the stationary phase.

This compound is used to prepare custom stationary phases. For instance, it can be used to functionalize silica gel particles. The chlorosulfonyl group can be further reacted to introduce specific functionalities, such as ion-exchange groups or chiral selectors, enabling specialized separation applications in drug discovery and quality control.[11][12]

Experimental Protocols and Handling

As a senior application scientist, it is imperative to emphasize that procedural fidelity and safety are paramount for reproducible results.

Protocol: Surface Modification of Silica Wafers

This protocol provides a general framework for the covalent immobilization of the silane onto a silica surface.

-

Substrate Cleaning: Thoroughly clean silica wafers by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the wafers under a stream of dry nitrogen.

-

Surface Activation: Activate the surface to generate hydroxyl groups by exposing the wafers to an oxygen plasma cleaner for 5 minutes or by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution is required when handling piranha solution. Rinse extensively with deionized water and dry with nitrogen.

-

Silanization: Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene. Immerse the activated wafers in the solution and allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon). The compound reacts with moisture, so anhydrous conditions are critical.[7]

-

Washing: After incubation, remove the wafers and rinse them sequentially with toluene, acetone, and isopropanol to remove any unbound silane.

-

Curing: Cure the silanized wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

-

Verification: The modified surface can be characterized using techniques such as contact angle measurements (which should show increased hydrophobicity) or X-ray photoelectron spectroscopy (XPS) to confirm the presence of sulfur and silicon.

Safety and Handling

This compound presents significant hazards and must be handled with appropriate precautions.

-

Hazards: Causes severe skin burns and eye damage.[1] It is suspected of causing cancer (due to the methylene chloride solvent).[1][7] The material is highly reactive with water and moisture, liberating hydrogen chloride gas.[7]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear neoprene or nitrile rubber gloves, chemical safety goggles or a face shield, and a lab coat.[7] Do not wear contact lenses. A NIOSH-certified respirator may be required for high-concentration work.[7]

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen).[7] Keep away from heat, sparks, and open flames. Store in a well-ventilated area away from incompatible materials such as alcohols, amines, and oxidizing agents.[7]

Conclusion

This compound is a powerful and versatile molecule for researchers in materials science, chemistry, and biotechnology. Its dual-reactive nature enables the robust functionalization of inorganic surfaces, paving the way for innovations in fields ranging from diagnostics to specialized coatings. Adherence to rigorous safety protocols is essential for its effective and safe utilization in a research setting.

References

-

PubChem. This compound, 50% in methylene chloride. National Center for Biotechnology Information. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound, 50% in methylene chloride. [Link]

-

Chemsrc. (2023). CAS#:126519-89-9 | 2-(4-CHLOROSULPHONYLPHENYL)ETHYLTRIMETHOXYSILANE50 IN METHYLENE CHLORIDE. [Link]

-

Chemsrc. (2023). CAS#:79793-00-3 | this compound. [Link]

-

Gelest, Inc. 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in methylene chloride. [Link]

-

Gelest, Inc. 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene. [Link]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]

-

Chrom Tech, Inc. (2020). Applications of Chromatography. [Link]

- Ebere, E. C., Obinna, I. B., & Wirnkor, V. A. (2019). Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples: Mini Review. SF J Pharm Anal Chem, 2(2), 1018.

- Sandesh, J. S., et al. A Review on Flash Chromatography and its Pharmaceutical Applications. Journal of Biomedical and Pharmaceutical Research.

Sources

- 1. This compound, 50% in methylene chloride | C11H17ClO5SSi | CID 2733807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 50% solution in dichloromethane 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. 2-(4-Chlorosulfonylphenyl)Ethyltrimethoxysilan, 50 % Lösung in Dichlormethan, Thermo Scientific Chemicals ™ 5 g [thermofisher.com]

- 5. This compound, 50% solution in dichloromethane 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 2-(4-CHLOROSULPHONYLPHENYL)ETHYLTRIMETHOXYSILANE50% IN METHYLENE CHLORIDE | 126519-89-9 [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. CAS#:126519-89-9 | 2-(4-CHLOROSULPHONYLPHENYL)ETHYLTRIMETHOXYSILANE50 IN METHYLENE CHLORIDE | Chemsrc [chemsrc.com]

- 9. chromtech.com [chromtech.com]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

safety and handling of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

An In-depth Technical Guide to the Safe Handling of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

Introduction

This compound (CAS No. 126519-89-9) is a bifunctional organosilane reagent critical in materials science and biotechnology.[1][2] Its unique molecular structure, featuring a reactive sulfonyl chloride group and a hydrolyzable trimethoxysilyl group, makes it an effective coupling agent and a key reagent for surface modification, particularly for initiating surface-initiated atom transfer radical polymerization (ATRP).[2] However, this dual reactivity also presents significant handling challenges. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required to work safely with this compound, ensuring the integrity of experiments and the safety of laboratory personnel.

Section 1: Core Hazard Profile and Risk Assessment

The primary risk associated with this compound stems from its two distinct reactive moieties. A thorough understanding of their individual and combined hazards is paramount.

The Dual-Reactivity Paradigm

-

Sulfonyl Chloride Group (-SO₂Cl): This functional group is acutely sensitive to moisture and nucleophiles. It reacts violently with water, including atmospheric moisture, to produce corrosive and toxic byproducts: hydrochloric acid (HCl) and sulfuric acid.[3][4] This reaction is exothermic and can lead to pressure buildup in sealed containers. Inhalation of the resulting vapors can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[5][6] Direct contact results in severe chemical burns to the skin and eyes.[5][6]

-

Trimethoxysilane Group (-Si(OCH₃)₃): This group is also moisture-sensitive, undergoing hydrolysis to form silanols and releasing methanol. While organosilanes are generally less toxic than other organometallic reagents, the reactivity of the trimethoxysilane group contributes to the compound's overall instability in the presence of water.[7]

The compound is frequently supplied as a 50% solution in solvents like dichloromethane or toluene.[8][9] This introduces additional hazards, including potential carcinogenicity and mutagenicity from dichloromethane or flammability and reproductive toxicity from toluene.[9][10]

GHS Classification and Hazards

The compound and its common solutions are classified as hazardous under the Globally Harmonized System (GHS).[8][9][10]

| Hazard Class | GHS Hazard Statement | Source |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [8][9][10] |

| Serious Eye Damage | H318: Causes serious eye damage. | [8][9][10] |

| Carcinogenicity | H350: May cause cancer (often due to solvent, e.g., Methylene Chloride). | [10] |

| Specific Target Organ Toxicity | H335/H336: May cause respiratory irritation or drowsiness/dizziness. | [8][9] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls over personal reliance on PPE, is essential.

Mandatory Engineering Controls

All manipulations of this compound must be performed within a certified chemical fume hood to contain corrosive vapors and toxic gases released upon accidental hydrolysis.[8] The work area must be equipped with an immediately accessible and tested safety shower and eyewash station.[8]

Diagram: Hierarchy of Safety Controls

Caption: The hierarchy of controls prioritizes systemic solutions over individual protective measures.

Personal Protective Equipment (PPE) Protocol

Level C protection is the minimum standard when handling this chemical.[11][12] No single piece of PPE can offer full protection; it must be used as an integrated system.

| Body Area | Required PPE | Specifications and Rationale |

| Eyes/Face | Chemical safety goggles AND a full-face shield. | Goggles protect against splashes; the face shield offers a secondary barrier for the entire face. Standard safety glasses are insufficient.[10][13] |

| Hands | Neoprene or nitrile rubber gloves. | These materials provide resistance to the chemical and its common solvents.[10] Gloves should be elbow-length or worn cuffed under sleeves to prevent chemicals from running inside.[13] Always inspect gloves for degradation or punctures before use. |

| Body | Flame-resistant laboratory coat; Chemical-resistant apron. | A lab coat provides a basic barrier. A chemical-resistant apron worn over the lab coat is required for handling larger quantities or during transfers where splashing is possible. |

| Respiratory | NIOSH-approved respirator. | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is necessary if there is a risk of exceeding exposure limits or if ventilation is inadequate.[10] |

| Feet | Closed-toe, chemical-resistant shoes. | Footwear must be non-perforated and made of a material that will not absorb chemicals.[14] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict, methodical procedures is non-negotiable.

Handling Under an Inert Atmosphere

Due to its high sensitivity to moisture, this reagent must be handled under a dry, inert atmosphere (e.g., Argon or Nitrogen).[8][10]

Protocol for Handling Moisture-Sensitive Reagent:

-

Glassware Preparation: All glassware must be oven-dried for several hours at >120°C and cooled in a desiccator or under a stream of inert gas immediately before use.

-

System Purge: Assemble the reaction apparatus and purge the system with a steady flow of inert gas for several minutes to displace all air and moisture.

-

Reagent Transfer: Use gas-tight syringes or cannulas for transferring the liquid reagent. The container's septum should be pierced only under a positive pressure of inert gas to prevent atmospheric entry.

-

Reaction Conditions: Maintain a slight positive pressure of inert gas throughout the entire experimental procedure.

Storage and Incompatibility

Proper storage is crucial to maintain the reagent's stability and prevent hazardous reactions.[8]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] The storage area should be designated for corrosive materials.[8] Store under an inert atmosphere.[10]

-

Incompatible Materials: Segregate from the following materials to prevent violent reactions, degradation, or the release of toxic gases.

| Incompatible Material | Hazard | Source |

| Water / Moisture | Violent reaction, liberates HCl gas. | [4][8][10] |

| Alcohols, Amines, Bases | Exothermic and violent reaction. | [4][10] |

| Strong Oxidizing Agents | Risk of fire or explosion. | [8][10] |

| Acids | Can accelerate decomposition. | [8] |

| Metals | Corrosive in the presence of moisture. | [3][4] |

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill can significantly mitigate harm.

Spill Response

DO NOT USE WATER.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (fume hood must be operational).

-

Contain: Wearing full PPE, contain the spill using an inert, dry absorbent material such as dry sand or vermiculite. Do not use combustible materials like paper towels or sawdust.

-

Collect: Carefully sweep or shovel the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[3][10]

-

Decontaminate: Clean the spill area with a solvent appropriate for the reagent's carrier solvent (e.g., toluene, dichloromethane), followed by a final wipe-down. All cleaning materials must be disposed of as hazardous waste.

Diagram: Spill Response Workflow

Caption: A stepwise workflow for safely managing a spill of the reagent.

First Aid Measures

Speed is critical. All exposures require immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do.[10] Seek immediate medical assistance.[8]

-

Skin Contact: Take off immediately all contaminated clothing.[10] Rinse skin with plenty of water or shower.[10] Call a physician immediately.[8]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10] If breathing is difficult, give oxygen. Call a physician immediately.[8]

-

Ingestion: Rinse mouth with water.[10] Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[8] Call a physician immediately.[8]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, absorbent materials from spills, and contaminated PPE, is considered hazardous waste.

-

Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[8][15][16]

-

Prohibition: Do not dispose of this chemical down the drain or in general waste streams. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law.[16]

Conclusion

This compound is a powerful tool for chemical synthesis and materials science, but its utility is matched by its significant hazards. Its dual reactive nature demands a comprehensive safety strategy built on a foundation of robust engineering controls, meticulous handling protocols under inert conditions, and the consistent use of appropriate PPE. By internalizing the principles and procedures outlined in this guide, researchers can mitigate the risks and handle this reagent with the confidence and respect it requires.

References

-

Gelest, Inc. (2015, January 23). Safety Data Sheet: this compound, 50% in methylene chloride. Retrieved from Gelest, Inc. [Link]

-

International Chemical Safety Cards (ICSC). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from ILO. [Link]

-

New Jersey Department of Health. (2000, August). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from NJ.gov. [Link]

-

S D Fine-Chem Limited. Safety Data Sheet: SULPHURYL CHLORIDE. Retrieved from S D Fine-Chem. [Link]

-

Gelest, Inc. (2024, April 23). Safety Data Sheet: this compound, 50% in toluene. Retrieved from Gelest, Inc. [Link]

-

Maleczka, R. E., Jr. Organosilane Chemistry. Retrieved from Michigan State University. [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from Bernardo Ecenarro. [Link]

-

Gelest, Inc. (2025, March 12). Safety Data Sheet: 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in methylene chloride. Retrieved from Gelest, Inc. [Link]

-

CHEMM. Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]

-

U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from EPA. [Link]

-

ScienceDirect. Organosilicon Reagents in Natural Product Synthesis. Retrieved from ScienceDirect. [Link]

-

Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. Retrieved from YouTube. [Link]

-

Westlake Chemical. (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. Retrieved from Westlake Chemical. [Link]

-

U.S. Environmental Protection Agency (EPA). (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from EPA. [Link]

Sources

- 1. 337470050 [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 4. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. thermofishersci.in [thermofishersci.in]

- 8. fishersci.com [fishersci.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. gelest.com [gelest.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. epa.gov [epa.gov]

- 13. youtube.com [youtube.com]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. epa.gov [epa.gov]

Spectroscopic Characterization of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane (CAS No. 126519-89-9) is a bifunctional organosilane of significant interest in materials science and bioconjugation. Its trimethoxysilyl group allows for covalent attachment to hydroxylated surfaces such as silica, glass, and metal oxides, while the chlorosulfonylphenyl moiety serves as a reactive handle for the immobilization of biomolecules, catalysts, or other organic structures. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and the characterization of derivatized surfaces.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The compound is reactive with water, so ensure the solvent is anhydrous.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | Doublet | 2H | Ar-H (ortho to -SO₂Cl) | Protons adjacent to the strongly electron-withdrawing sulfonyl chloride group are significantly deshielded. |

| ~7.50 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂Si) | Aromatic protons adjacent to the ethyl group are less deshielded. |

| ~3.60 | Singlet | 9H | Si(OCH ₃)₃ | Protons of the methoxy groups on the silicon atom. |

| ~2.95 | Triplet | 2H | Ar-CH ₂CH₂Si | Methylene group attached to the aromatic ring, deshielded by the ring and the sulfonyl group. |

| ~1.15 | Triplet | 2H | ArCH₂CH ₂Si | Methylene group attached to the silicon atom. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C -SO₂Cl | Aromatic carbon directly attached to the electron-withdrawing sulfonyl chloride group. |

| ~145 | C -CH₂CH₂Si | Aromatic carbon attached to the ethylsilyl substituent. |

| ~130 | C H (ortho to -SO₂Cl) | Aromatic carbons ortho to the sulfonyl chloride group. |

| ~127 | C H (ortho to -CH₂CH₂Si) | Aromatic carbons ortho to the ethyl group. |

| ~51 | Si(OC H₃)₃ | Carbon of the methoxy groups. |

| ~30 | Ar-C H₂CH₂Si | Methylene carbon adjacent to the aromatic ring. |

| ~15 | ArCH₂-C H₂Si | Methylene carbon adjacent to the silicon atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: As the compound is a liquid (often supplied as a solution), the simplest method is to acquire the spectrum as a thin film. Place a drop of the neat liquid or concentrated solution between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) | Stretching vibrations of the C-H bonds in the phenyl and ethyl groups. |

| ~2845 | Medium | C-H stretch (in -OCH₃) | Symmetric stretching of the C-H bonds in the methoxy groups.[1] |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1380 | Strong | S=O asymmetric stretch | Characteristic strong absorption for the sulfonyl chloride group.[2] |

| ~1170 | Strong | S=O symmetric stretch | Characteristic strong absorption for the sulfonyl chloride group.[2] |

| ~1100-1000 | Strong | Si-O-C stretch | Stretching vibrations of the silicon-oxygen-carbon bonds of the trimethoxysilyl group.[3] |

| ~800 | Strong | Si-O stretch | Stretching vibrations of the silicon-oxygen bonds. |

| ~560 | Medium | S-Cl stretch | Stretching vibration of the sulfur-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol

-

Sample Preparation: Dilute a small amount of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI or APCI.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV (for ESI).

-

Collision Energy (for MS/MS): Varies, typically ramped to observe fragmentation.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and analyze the fragmentation pattern to deduce the structure of the fragments.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₁H₁₇ClO₅SSi is 324.85 g/mol .

Expected Molecular Ions:

-

[M+H]⁺: m/z 325.03

-

[M+Na]⁺: m/z 347.01

Major Predicted Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound in positive ion MS/MS.

-

Loss of Methanol (CH₃OH): A common fragmentation for methoxysilanes is the loss of methanol (32 Da).

-

Loss of Sulfur Dioxide (SO₂): The elimination of SO₂ (64 Da) is a characteristic fragmentation of sulfonyl compounds.[4]

-

Loss of Chlorine (Cl): Cleavage of the S-Cl bond can lead to the loss of a chlorine radical (35 Da).

-

Loss of a Methoxy Group (OCH₃): Loss of a methoxy radical (31 Da) from the trimethoxysilyl group is also a probable fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the predicted NMR, IR, and MS data with the detailed experimental protocols, researchers can effectively characterize this important bifunctional molecule. The provided interpretations and rationales, grounded in the established principles of spectroscopy and data from analogous compounds, offer a robust framework for understanding the relationship between the molecule's structure and its spectral features. This knowledge is crucial for ensuring the quality of the starting material and for successfully monitoring its subsequent chemical transformations in various applications.

References

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]

- Supporting Information for a scientific public

-

VPL. (n.d.). Sulfuryl chloride (SO₂Cl₂). [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1984). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 93(1), 33-37.

- Finocchio, E., et al. (2009). Adsorption of Trimethoxysilane and of 3-Mercaptopropyltrimethoxysilane on Silica and on Silicon Wafers from Vapor Phase: An IR Study.

- Organic modified silica sol was prepared by using (3,3,3-trifluoropropyl)trimethoxysilane (TFPTMS) as a precursor in ethanol solution under acidic condition. Infrared and Raman spectra were recorded for the silane coupling agent (SCA), TFPTMS sol and xerogel.

-

Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[2][5]dioxin-6yl)benzenesulfonamide (3f). ResearchGate.

- Wang, D., et al. (2009). Studies of (3-mercaptopropyl)trimethoxylsilane and bis(trimethoxysilyl)

- [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. PubMed.

- Barnard, D., Fabian, J. M., & Koch, H. P. (1949). Infrared Spectra of Sulfones and Related Compounds. Journal of the Chemical Society (Resumed), 2442.

- Supporting information: Mass spectral fragmentations of sulfon

- Ethynyltrimethylsilane - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- p-Iodobenzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase.

- Mass Spectrometry - Fragmentation P

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b)...

- Tables For Organic Structure Analysis. (PDF)

- 13 C-NMR chemical shifts. | Download Table.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: a cautionary tale for indiscriminate use of in-silico spectra. National Institute of Standards and Technology.

- Chemical shifts. (PDF)

- TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry.

- Silane, phenyl-. the NIST WebBook.

- Ethoxytrimethylsilane(1825-62-3) 1H NMR spectrum. ChemicalBook.

- 1H NMR Chemical Shift.

- Silane, trimethoxyphenyl-. the NIST WebBook.

- Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum. ChemicalBook.

- Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum. ChemicalBook.

- Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase.

- 13C NMR Chemical Shift Table.pdf.

- 13C NMR Chemical Shift.

- Attygalle, A. B., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

- Dimmel, D. R., Wilkie, C. A., & Lassigne, C. R. (1974). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon.

- Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogenoaromatic compounds. Part II. Pentafluorophenyl deriv. Canadian Journal of Chemistry, 47(9), 1613-1620.

- 1 H NMR spectra indicate change in chemical shift of methoxy group... | Download Scientific Diagram.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Ho, B. Y. K., Spialter, L., & Smithson, L. D. (1975). Fragmentation and rearrangement processes in the high resolution mass spectra of diphenylsilyl compounds. Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. Studies of (3-mercaptopropyl)trimethoxylsilane and bis(trimethoxysilyl)ethane sol-gel coating on copper and aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]

The Thermal Fortitude of Trimethoxysilanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxysilane compounds are a cornerstone in materials science, serving as indispensable coupling agents, crosslinkers, and surface modifiers. Their efficacy in these roles is intrinsically linked to their thermal stability. This guide provides a comprehensive exploration of the thermal behavior of trimethoxysilane compounds, delving into the core principles governing their stability, the intricate mechanisms of their decomposition, and the state-of-the-art analytical techniques used for their characterization. By synthesizing fundamental knowledge with practical insights, this document aims to equip researchers and professionals with the expertise to predict, assess, and engineer the thermal performance of trimethoxysilane-based systems.

Introduction: The Significance of Thermal Stability in Trimethoxysilane Applications

Trimethoxysilane compounds, characterized by the presence of a silicon atom bonded to three methoxy groups (-OCH₃) and an organic functional group, are prized for their dual reactivity. The methoxy groups readily hydrolyze to form reactive silanols (Si-OH), which can condense to form stable siloxane bonds (Si-O-Si) with inorganic substrates or with each other. Simultaneously, the organic functional group can interact with a polymer matrix, enabling a robust covalent bridge between dissimilar materials. This unique capability underpins their use in a vast array of applications, from reinforcing fillers in composites to promoting adhesion in coatings and adhesives.

The thermal stability of these compounds is a critical performance parameter. In many applications, trimethoxysilanes are exposed to elevated temperatures during material processing, curing, or in their final service environment. Premature thermal decomposition can lead to a catastrophic loss of interfacial adhesion, degradation of mechanical properties, and overall failure of the composite material. Therefore, a thorough understanding of the factors influencing their thermal stability is paramount for designing durable and reliable materials.

Fundamental Principles of Thermal Stability in Trimethoxysilanes

The thermal stability of a trimethoxysilane compound is not an intrinsic constant but is governed by a confluence of molecular and environmental factors. The inherent strength of the covalent bonds within the molecule and the surrounding atmosphere are key determinants.

The Role of the Organic Substituent (R-Group)

The nature of the organic group (R) attached to the silicon atom is the most significant factor influencing the thermal stability of the siloxane bond. The general order of thermal stability for silane coupling agents is influenced by the linkage between the functional group and the silicon atom.[1] Most commercially available silane coupling agents feature an organic functionality separated from the silicon atom by a three-carbon propyl chain, known as gamma-substituted silanes.[1] These gamma-substituted silanes generally exhibit sufficient thermal stability for many applications, withstanding short-term processing temperatures up to 350°C and continuous exposure at 160°C.[1]

The electronic properties of the substituent play a crucial role. Electron-withdrawing groups can decrease thermal stability, whereas electropositive groups tend to enhance it.[1]

Influence of the Siloxane Network (Si-O-Si)

Upon hydrolysis and condensation, trimethoxysilanes form a crosslinked polysiloxane network. The degree of crosslinking and the structure of this network significantly impact thermal stability. Branched polysiloxanes have been found to be more thermally stable than their linear counterparts, a phenomenon attributed to the reduced flexibility and inhibited pyrolysis in a more rigid, crosslinked structure.[2][3]

Mechanisms of Thermal Decomposition

The thermal decomposition of trimethoxysilane compounds is a complex process that can proceed through various reaction pathways, largely dependent on the nature of the organic substituent and the atmosphere (inert or oxidative).

In an inert atmosphere, the decomposition of methyl groups in compounds like methyltrimethoxysilane (MTMS) occurs at higher temperatures, typically starting around 445°C.[2] In the presence of air, this decomposition can begin at much lower temperatures, between 150°C and 280°C.[2] For vinyltrimethoxysilane, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[4] The material can also decompose in the presence of moisture, liberating methanol.[5]

The general decomposition of silanes at elevated temperatures can liberate hydrogen.[6] For many organosilanes, the initial step in pyrolysis is the cleavage of the bond between the organic substituent and the silicon atom.

Analytical Techniques for Assessing Thermal Stability

A suite of powerful thermal analysis techniques is employed to characterize the thermal stability of trimethoxysilane compounds. These methods provide quantitative data on decomposition temperatures, weight loss, and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability. It continuously measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[7] The resulting data, a thermogram, plots the percentage of weight loss against temperature, revealing the onset temperature of decomposition and the temperature ranges of different degradation steps.[7]

To identify the gaseous byproducts of decomposition, TGA is often coupled with other analytical techniques in what is known as Evolved Gas Analysis (EGA).

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): The effluent gas from the TGA is passed through an infrared spectrometer, allowing for the identification of functional groups in the evolved gases.[8][9] This provides valuable insights into the decomposition chemistry. For instance, the release of acetic acid and the degradation of an ethylene main chain can be distinguished in the decomposition of ethylene vinyl acetate.[8]

-

TGA-MS (Mass Spectrometry): This powerful combination allows for the direct identification of the molecular weight of the evolved gaseous species, providing a more definitive analysis of the decomposition products.[10]

-

Pyrolysis-GC/MS (Gas Chromatography/Mass Spectrometry): In this technique, the sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[11] This method is particularly useful for elucidating complex decomposition pathways.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This technique is invaluable for identifying thermal transitions such as melting, crystallization, and the glass transition temperature (Tg).[12][13] The Tg is a critical parameter for polymers and coatings, as it indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[13] For thermosetting systems, DSC can be used to determine the degree of cure by measuring the enthalpy of the curing reaction.[12]

Comparative Thermal Stability of Functionalized Trimethoxysilanes

The functional group on the trimethoxysilane has a profound impact on its thermal stability. Below is a summary of the thermal behavior of some common functionalized trimethoxysilanes.

| Functional Group | Silane Example | Onset of Decomposition (°C) (Typical Range) | Key Observations |

| Alkyl | Methyltrimethoxysilane (MTMS) | 445 (in N₂) / 150-280 (in air)[2] | Stability is highly dependent on the atmosphere. |

| Vinyl | Vinyltrimethoxysilane (VTMS) | ~224 (Autoignition)[14] | Decomposes in contact with moisture to release methanol.[5] Hazardous combustion products include CO and CO₂.[4] |

| Amino | Aminopropyltrimethoxysilane (APTMS) | Varies with application and substrate | Forms thermally stable layers.[15] |

| Epoxy | Glycidoxypropyltrimethoxysilane (GPTMS) | Varies with formulation | Can improve thermal stability of epoxy resins.[16] |

| Methacrylate | 3-(Trimethoxysilyl)propyl methacrylate (TMSPM) | Dependent on polymerization | Functionalization degree impacts thermal properties.[17][18] |

Note: The decomposition temperatures are indicative and can vary significantly based on the specific experimental conditions (heating rate, atmosphere) and the formulation in which the silane is used.

Experimental Protocols

To ensure reliable and reproducible data, standardized experimental protocols are essential.

Protocol for Thermogravimetric Analysis (TGA)

This protocol provides a general guideline for the TGA of trimethoxysilane compounds.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

For liquid samples, accurately weigh 5-10 mg into a clean, tared TGA pan (e.g., alumina or platinum).

-

For solid samples or coatings, ensure the sample is representative of the bulk material and of a similar mass.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a flow rate of 20-50 mL/min for a sufficient time to ensure a stable baseline.[7]

-

-

Heating Program:

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

-

Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

-

Protocol for Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the DSC analysis of trimethoxysilane-based materials.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a DSC pan.

-

Hermetically seal the pan to prevent the loss of volatile components.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas like nitrogen.[2]

-

-

Heating and Cooling Program:

-